molecular formula C8H8O2S B1226076 3-(3-Methyl-2-thienyl)acrylic acid CAS No. 77741-66-3

3-(3-Methyl-2-thienyl)acrylic acid

Cat. No. B1226076
CAS RN: 77741-66-3
M. Wt: 168.21 g/mol
InChI Key: AUFDGOVNVKDTEB-NSCUHMNNSA-N
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Description

Synthesis Analysis

The synthesis of 3-(3-Methyl-2-thienyl)acrylic acid and its derivatives often involves organometallic reactions and polymerization techniques. For instance, derivatives of 3-(2-thienyl)acrylic acid have been synthesized via organotin reactions characterized by elemental analyses and spectroscopic methods, indicating the versatility of thiophene-containing compounds in synthesizing complex structures (Masood et al., 2002).

Molecular Structure Analysis

The molecular structure of poly(3-thiophen-3-yl acrylic acid), a polymer derived from 3-(3-Methyl-2-thienyl)acrylic acid, has been explored using quantum chemical calculations and spectroscopic experiments. These studies have proposed structural models for the polymer, providing insights into the conformation and electronic properties of the material (Bertran et al., 2008)

Chemical Reactions and Properties

Chemical reactions involving 3-(3-Methyl-2-thienyl)acrylic acid and its polymers include polymerization and functionalization processes that modify the compound's chemical properties for specific applications. For example, methylation of poly(acrylic acid) using trimethylsilyldiazomethane transforms the thiocarbonyl group to a thiol-end group, showcasing the compound's reactivity and potential for creating polymers with functional end groups (López-Pérez et al., 2019).

Physical Properties Analysis

The physical properties of polymers derived from 3-(3-Methyl-2-thienyl)acrylic acid, such as poly(3-thiophen-3-yl acrylic acid), are characterized by their solubility in polar solvents, which is crucial for their application in various fields. The solubility and electronic properties derived from the molecular structure analysis highlight the potential of these polymers in electronic and photonic applications (Bertran et al., 2008).

Chemical Properties Analysis

The chemical properties of 3-(3-Methyl-2-thienyl)acrylic acid derivatives, such as their ability to undergo various chemical reactions and form complex structures, are fundamental to their application in synthesizing novel materials. The synthesis and characterization of organotin derivatives of 3-(2-thienyl)acrylic acid demonstrate the compound's versatility in forming compounds with specific geometric configurations around the metal atom, further indicating the potential for creating materials with tailored properties (Masood et al., 2002).

Scientific Research Applications

Synthesis of Antimicrobials

3-(5-Nitro-2-thienyl) acrylic acid, a derivative of 3-(3-Methyl-2-thienyl)acrylic acid, has been synthesized and studied for its antimicrobial properties. These compounds have shown potential antibacterial activity against various bacteria in vitro (Kimura, Yabuuchi, & Hisaki, 1962).

Conformational Analysis

(E)-α-Phenyl-β-(2-thienyl) acrylic acids, closely related to 3-(3-Methyl-2-thienyl)acrylic acid, have been analyzed for their preferred conformation. These studies have implications in understanding the structural and functional properties of such compounds (Fisichella, Mineri, Scarlata, & Sciotto, 1975).

Electropolymerization and Electrochemical Characterization

Studies have been conducted on the electropolymerization and electrochemical characterization of acrylate substituted thiophene derivatives. These derivatives, including (3-thienyl) methylacrylate, show potential in the formation of electroactive films with applications in various electronic devices (Lankinen, Sundholm, Talonen, Granö, & Sundholm, 1999).

Photopolymerization

Thienyl acrylic acid methyl ester, a compound related to 3-(3-Methyl-2-thienyl)acrylic acid, has been studied in its liquid state for photopolymerization. This research provides insights into the potential use of these compounds in creating non-shrinking, thermally stable photopolymers (Müller & Nuyken, 1991).

Asymmetric Synthesis

Research in asymmetric synthesis has led to the creation of (4-Methoxy-5-phenyl-3-thienyl) propionic acid from 3-(3-Methyl-2-thienyl)acrylic acid. This advancement contributes to the development of chiral compounds with potential pharmaceutical applications (Stoll & Süess, 1974).

Organotin Derivative Synthesis

Organotin derivatives of 3-(2-thienyl)acrylic acid, closely related to 3-(3-Methyl-2-thienyl)acrylic acid, have been synthesized. These compounds are characterized for their potential applications in inorganic and metal-organic chemistry (Masood, Ali, Danish, & Mazhar, 2002).

Quantum Chemical Calculations and Solar Cell Applications

Research involving quantum chemical calculations on poly(3-thiophen-3-yl-acrylic acid methyl ester) suggests applications in solar cell technology. The structural and electronic properties of this polymer indicate potential in enhancing the efficiency of solar cells (Bertran, Pfeiffer, Torras, Armelin, Estrany, & Alemán, 2007).

Safety And Hazards

“3-(3-Methyl-2-thienyl)acrylic acid” is considered hazardous. It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-6-4-5-11-7(6)2-3-8(9)10/h2-5H,1H3,(H,9,10)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFDGOVNVKDTEB-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methyl-2-thienyl)acrylic acid

CAS RN

77741-66-3, 102696-70-8
Record name 3-(3-Methyl-2-thienyl)acrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077741663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Methyl-2-thienyl)acrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102696708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-METHYL-2-THIENYL)-2-PROPENOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(3-METHYL-2-THIENYL)ACRYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85623DMP6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
MJ Lynch, FR Mosher, LA Brunner… - Journal of the …, 1986 - academic.oup.com
A simple liquid chromatographic (LC) method was developed to determine and identify incurred morantel-related residues in bovine milk by converting them to 3-(3-methyl-2-thienyl) …
Number of citations: 7 academic.oup.com
MJ Lynch, SR Bartolucci - Journal of the Association of Official …, 1982 - academic.oup.com
A gas chromatographic-mass spectrometric method with selected ion monitoring (GC/MS-SIM) is described for identification of pyrantel- and morantel- related residues in swine and …
Number of citations: 17 academic.oup.com
J Meiwes, M Schudok, G Kretzschmar - Tetrahedron: Asymmetry, 1997 - Elsevier
l-Thienylalanines were prepared via the hydantoin and azlactone routes with the key step consisting of the microbial transamination of 2-hydroxy-3-thienylacrylic with l-aspartic acid as …
Number of citations: 62 www.sciencedirect.com
SSC Tai, N Cargile, CJ Barnes… - Journal of the Association …, 1990 - academic.oup.com
During an evaluation of the gas chromatography/mass spectrometry (GC/MS) confirmatory procedure of Lynch and Bartoluccl for pyrantel residues in swine tissues, we developed a GC …
Number of citations: 5 academic.oup.com
MJ Lynch, FR Mosher, ME Dimmock… - Journal of the …, 1986 - academic.oup.com
Residue depletion studies were conducted in dairy cattle to monitor morantel-related residues in milk following oral administration of morantel tartrate (Rumatel®). Eleven lactating cows …
Number of citations: 2 academic.oup.com
MJ Lynch, SR Bartolucci - Journal of the Association of Official …, 1982 - academic.oup.com
A gas-liquid chromatographic assay has been developed to determine major residues of morantel in bovine liver, a target tissue, at levels of 0.2-0.8 ppm. The method is based on …
Number of citations: 13 academic.oup.com
MJ Lynch, FR Mosher, WR Levesque… - Drug Metabolism …, 1987 - Taylor & Francis
Elucidation of the biotransformation pathways of animal health products in food-producing target species and the laboratory animals used to evaluate drug safety in toxicology studies is …
Number of citations: 17 www.tandfonline.com
J Gilbert - Principles and Applications of Gas Chromatography in …, 2013 - books.google.com
Organic contamination of foods can occur at every stage of the food chain from atmospheric pollution of the environment, which can, for example, lead to contamination of growing …
Number of citations: 0 books.google.com
T Terhune, C Dunigan, J Goodman, S Turner… - Journal of Equine …, 1991 - Elsevier
Six performance bred (Thoroughbred or Standardbred) mares were fed the anthelmintic pyrantel tartrate as a daily supplement for a period of 21 days to assure steady state …
Number of citations: 2 www.sciencedirect.com
MJ Lynch, FR Mosher, LA Brunner, SR Bartolucci - Association of Official Analytical …, 1986
Number of citations: 0

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